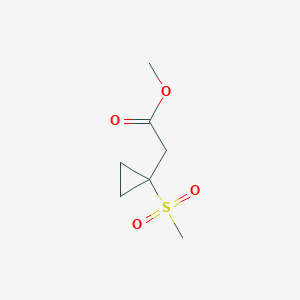
Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate is an organic compound with the molecular formula C7H12O4S. It is characterized by the presence of a cyclopropyl ring substituted with a methylsulfonyl group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate typically involves the cyclopropanation of suitable precursors followed by sulfonylation and esterification reactions. One common method involves the reaction of cyclopropylcarbinol with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methylsulfonyl derivative. This intermediate is then esterified using methanol and an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can react under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted esters or sulfonyl compounds.
Scientific Research Applications
Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate involves its interaction with specific molecular targets. The cyclopropyl ring and sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The ester functional group can undergo hydrolysis, releasing the active cyclopropyl derivative, which can interact with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-(sulfanylmethyl)cyclopropyl)acetate
- Methyl 2-(1-(methylsulfinyl)cyclopropyl)acetate
- Methyl 2-(1-(methylthio)cyclopropyl)acetate
Uniqueness
Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C7H12O4S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
methyl 2-(1-methylsulfonylcyclopropyl)acetate |
InChI |
InChI=1S/C7H12O4S/c1-11-6(8)5-7(3-4-7)12(2,9)10/h3-5H2,1-2H3 |
InChI Key |
ZNUGOSAZNIEROE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CC1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















